cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride
CAS No.: 2375248-75-0
Cat. No.: VC6551892
Molecular Formula: C5H9ClN2O2
Molecular Weight: 164.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375248-75-0 |
|---|---|
| Molecular Formula | C5H9ClN2O2 |
| Molecular Weight | 164.59 |
| IUPAC Name | (3aR,6aS)-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride |
| Standard InChI | InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H/t3-,4+;/m1./s1 |
| Standard InChI Key | FGDGMCOFWFWQNY-HJXLNUONSA-N |
| SMILES | C1C2C(CN1)OC(=O)N2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₅H₉ClN₂O₂, with a molecular weight of 164.59 g/mol . Its IUPAC name, (3aR,6aS)-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d] oxazol-2-one;hydrochloride, reflects its bicyclic architecture comprising a pyrrolidine ring fused to an oxazolone moiety. The cis-configuration arises from the spatial arrangement of hydrogen atoms at the 3a and 6a positions, stabilized by the rigid bicyclic framework.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2375248-75-0 | |
| PubChem CID | 145874573 | |
| SMILES | C1C2C(CN1)OC(=O)N2.Cl | |
| InChIKey | FGDGMCOFWFWQNY-HJXLNUONSA-N |
The crystal structure remains undetermined, but computational models suggest that the cis-fused rings impose significant conformational constraints, potentially enhancing binding specificity in biological systems .
Synthesis and Stereochemical Control
Synthetic Routes
While no direct synthesis of this compound is documented, analogous cis-fused bicyclic systems provide methodological clues. For example, cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones are synthesized via intramolecular cyclization of anti-epoxides, yielding thermodynamically stable 5,5-cis-fused products . This strategy likely applies to the target compound, where an epoxide intermediate undergoes ring closure to form the oxazolone-pyrrolidine framework.
A critical step involves the use of chiral auxiliaries or enantioselective catalysis to control stereochemistry. In related syntheses, the (R)-α-methylbenzyl group has been employed to direct asymmetric induction, ensuring high enantiomeric excess . For the hydrochloride salt, post-synthetic treatment with hydrochloric acid would protonate the amine, forming the ionic counterpart.
Challenges in Synthesis
-
Stereochemical Purity: Competing trans-fused byproducts may form if reaction conditions favor kinetic over thermodynamic control .
-
Functionalization: Introducing substituents to the oxazolone ring requires protective strategies, such as Fmoc or Cbz groups, to prevent side reactions .
Biological Activities and Hypothetical Applications
Proteinase Inhibition
Structurally related cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones exhibit potent inhibition of CAC1 cysteinyl proteinases, with IC₅₀ values in the nanomolar range . The rigid bicyclic core likely mimics protease transition states, enabling competitive binding. While the target compound’s activity is untested, its analogous scaffold suggests potential as a protease inhibitor.
Receptor Modulation
cis-Fused pyrrolidine derivatives, such as cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide, demonstrate selective 5-HT₁A receptor agonism . The spatial orientation of substituents in cis-configured bicycles appears critical for receptor affinity, implying that the oxazolone variant could target serotonin or related GPCRs.
Research Gaps and Future Directions
Solubility and Pharmacokinetics
Current data lack solubility profiles, hindering preclinical assessment. Salt forms (e.g., hydrochloride) typically enhance aqueous solubility, but empirical studies are needed to validate this .
Target Identification
High-throughput screening against proteinases, GPCRs, and ion channels could elucidate biological targets. Molecular docking studies using the compound’s InChIKey-derived structure may prioritize assays.
Synthetic Optimization
Developing one-pot syntheses or flow chemistry approaches could improve yield and stereoselectivity. Catalytic asymmetric epoxidation methods, such as Sharpless or Jacobsen epoxidation, merit exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume